(+)-Ledene (+)-Ledene Viridiflorene is a carbotricyclic sesquiterpene obtained from several natural sources, including Australian Tea Tree oil (Melaleuca alternifolia.) It is a sesquiterpene and a carbotricyclic compound.
Viridiflorene is a natural product found in Calypogeia muelleriana, Humulus lupulus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 21747-46-6
VCID: VC0532704
InChI: InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1
SMILES: CC1CCC2=C(CCC3C(C12)C3(C)C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

(+)-Ledene

CAS No.: 21747-46-6

Cat. No.: VC0532704

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(+)-Ledene - 21747-46-6

Specification

CAS No. 21747-46-6
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
Standard InChI InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3/t10-,12-,13-,14-/m1/s1
Standard InChI Key WGTRJVCFDUCKCM-FMKGYKFTSA-N
Isomeric SMILES C[C@@H]1CCC2=C(CC[C@@H]3[C@H]([C@H]12)C3(C)C)C
SMILES CC1CCC2=C(CCC3C(C12)C3(C)C)C
Canonical SMILES CC1CCC2=C(CCC3C(C12)C3(C)C)C
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties of (+)-Ledene

(+)-Ledene (CAS No. 21747-46-6), also known as viridiflorene or varidiflorene, belongs to the carbotricyclic sesquiterpene class. Its molecular structure comprises a fused tricyclic framework with three methyl substituents, contributing to its hydrophobic character (LogP = 6.447) . Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of (+)-Ledene

PropertyValue
Molecular FormulaC15H24\text{C}_{15}\text{H}_{24}
Molecular Weight204.35 g/mol
Melting Point269°C
Boiling Point268–270°C (lit.)
Density0.927 g/mL at 20°C
Refractive IndexNot reported
SolubilitySparingly in chloroform, slightly in ethanol
Optical Activity[α]20D+68±2°[α]_{20}^{D} +68±2° (10% ethanol)

The compound’s low water solubility and high LogP value suggest preferential partitioning into lipid membranes, a property critical for its bioactivity .

Natural Occurrence and Biosynthetic Origins

(+)-Ledene is ubiquitously distributed in the essential oils of aromatic plants. Major sources include:

  • Eucalyptus globulus: Contributes to the characteristic aroma of eucalyptus oil, where (+)-ledene coexists with 1,8-cineole and α-pinene.

  • Corymbia citriodora (Lemon Eucalyptus): The oil’s citrus notes derive partially from (+)-ledene’s volatile profile.

  • Ledum palustre (Marsh Tea): Traditional medicinal use linked to sesquiterpene content.

Biosynthetically, (+)-ledene arises from farnesyl pyrophosphate (FPP) via cyclization catalyzed by sesquiterpene synthases. In Melaleuca alternifolia, viridiflorene synthase directly converts FPP to (+)-ledene, highlighting enzyme-specific stereochemical control .

Synthetic Strategies and Biomimetic Approaches

Isomerization of (+)-Aromadendrene

Early synthetic routes exploited the structural relationship between (+)-aromadendrene and (+)-ledene. Treatment of (+)-aromadendrene with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) induces a Cope rearrangement, yielding (+)-ledene in 80% efficiency (Scheme 1) .

Scheme 1: Isomerization of (+)-aromadendrene to (+)-ledene .

(+)-AromadendreneKOtBu, DMSO(+)-Ledene\text{(+)-Aromadendrene} \xrightarrow{\text{KOtBu, DMSO}} \text{(+)-Ledene}

Biomimetic Synthesis from (+)-Bicyclogermacrene

A landmark synthesis by Tran et al. (2014) utilized (+)-bicyclogermacrene as a platform terpene. The seven-step sequence (Figure 1) involves:

  • Epoxidation: Selective oxidation of bicyclogermacrene’s exo-methylene group.

  • Acid-Catalyzed Cyclization: Generation of the tricyclic ledene core via Wagner-Meerwein rearrangements .

Chemical Reactivity and Functionalization

(+)-Ledene undergoes characteristic terpene reactions, including:

  • Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms ledene oxide, a precursor to guaiane-type sesquiterpenes .

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces double bonds, yielding dihydroledene derivatives .

  • Acid-Catalyzed Rearrangements: Treatment with Lewis acids (e.g., BF₃·Et₂O) induces skeletal rearrangements to spathulenol and palustrol .

Table 2: Key Derivatives of (+)-Ledene

DerivativeReaction ConditionsApplication
Ledene OxidemCPBA, CH₂Cl₂, 0°CGuaiane synthesis
DihydroledeneH₂ (1 atm), Pd-C, EtOAcStabilized fragrance component
SpathulenolBF₃·Et₂O, CH₂Cl₂, rtAnti-inflammatory agent

Biological Activities and Mechanistic Insights

Nematicidal Activity

In a cotton ball bioassay, (+)-ledene (2 mg/ball) induced propagation of Bursaphelenchus xylophilus, a pinewood nematode. This hormetic response—low concentrations stimulating nematode activity—suggests ecological roles in plant-pathogen interactions .

Antimicrobial and Antioxidant Effects

(+)-Ledene exhibits moderate inhibition against Staphylococcus aureus (MIC = 128 µg/mL) and Candida albicans (MIC = 256 µg/mL). Mechanistic studies attribute this to membrane disruption, as evidenced by propidium iodide uptake assays . Antioxidant activity, measured via DPPH radical scavenging (IC₅₀ = 45 µM), further supports its phytotherapeutic potential .

Industrial and Pharmaceutical Applications

Fragrance Industry

(+)-Ledene’s woody, earthy aroma profile makes it valuable in perfumery. It constitutes 0.2–1.5% of Eucalyptus globulus oil, contributing to its use in air fresheners and aromatherapy products.

Drug Discovery

Ongoing research explores (+)-ledene as a scaffold for anticancer agents. In vitro studies show cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 18 µM), potentially via ROS-mediated apoptosis .

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